molecular formula C8H16ClN B1433391 7-Methyl-6-azaspiro[3.4]octane hydrochloride CAS No. 1803586-35-7

7-Methyl-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B1433391
CAS No.: 1803586-35-7
M. Wt: 161.67 g/mol
InChI Key: AGHALSLLWBHGCL-UHFFFAOYSA-N
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Description

7-Methyl-6-azaspiro[34]octane hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-azaspiro[3.4]octane hydrochloride typically involves the annulation of cyclopentane and azetidine rings. One common method includes the reaction of a cyclopentanone derivative with an azetidine derivative under acidic conditions to form the spiro compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spiro structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized spiro compounds.

Scientific Research Applications

7-Methyl-6-azaspiro[3.4]octane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-6-azaspiro[34]octane hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Biological Activity

7-Methyl-6-azaspiro[3.4]octane hydrochloride is a compound of significant interest in pharmaceutical research due to its unique spirocyclic structure, which allows for diverse biological interactions. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparison with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C8_8H15_{15}N·HCl
  • Molecular Weight : 175.68 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that enhances its ability to interact with various biological targets, including receptors and enzymes.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing pathways associated with neurological functions. Preliminary studies suggest it could act as an agonist or antagonist in specific receptor systems.
  • Enzyme Inhibition : The spiro structure allows the compound to fit into unique binding sites on enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Antimicrobial Properties

Recent studies indicate that this compound has promising antibacterial activity, particularly against ESKAPE pathogens, which are known for their resistance to conventional antibiotics. The compound's efficacy was compared to ciprofloxacin, revealing moderate activity against several strains, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from single-digit mg/mL levels, indicating significant antibacterial potential .

Neuropharmacological Applications

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its ability to modulate receptor activity may lead to therapeutic effects in conditions such as anxiety and depression. Further research is necessary to elucidate these effects fully.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Azaspiro[3.4]octaneLacks the methyl group at the 7th positionLess steric hindrance
6-Azaspiro[3.4]octaneSimilar spirocyclic structure but different substituentsDifferent reactivity patterns
(7S)-7-Methyl-6-azaspiro[3.4]octaneEnantiomer of (7R) formDifferences in biological activity due to chirality

The presence of the methyl group at the 7th position in this compound distinguishes it from structurally similar compounds, potentially influencing its reactivity and interactions within biological systems .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated various azaspiro compounds against ESKAPE pathogens, finding that those with a spirocyclic periphery exhibited significant antibacterial properties, particularly against Klebsiella pneumoniae and Acinetobacter baumannii .
  • Neuropharmacological Screening : Research involving receptor binding assays indicated that this compound interacts with serotonin and dopamine receptors, suggesting its potential use in managing psychiatric conditions.

Properties

IUPAC Name

7-methyl-6-azaspiro[3.4]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHALSLLWBHGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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